molecular formula C11H15NO3 B3510422 N-(3,4-dimethoxybenzyl)acetamide CAS No. 65609-25-8

N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B3510422
CAS No.: 65609-25-8
M. Wt: 209.24 g/mol
InChI Key: FKGGIIFERABBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)acetamide is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and an acetamide functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)acetamide typically involves the reaction of 3,4-dimethoxybenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-dimethoxybenzylamine+acetic anhydrideThis compound+acetic acid\text{3,4-dimethoxybenzylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3,4-dimethoxybenzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions such as temperature and pressure can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxybenzylamine.

    Substitution: Formation of halogenated derivatives such as 3,4-dimethoxybenzyl chloride.

Scientific Research Applications

Chemical Synthesis

N-(3,4-dimethoxybenzyl)acetamide serves as a versatile building block in organic synthesis. It is used to create more complex molecules and materials through various reactions:

  • Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the formation of new chemical entities.
  • Synthesis of Derivatives : Research indicates that it can be modified to synthesize derivatives with enhanced properties or activities, such as N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, which exhibits notable biological activities due to its triazole ring structure.

Biological Research

The biological applications of this compound are primarily centered around its potential therapeutic effects:

  • Enzyme Inhibition : Studies have investigated its role as an enzyme inhibitor. For instance, it may interact with specific enzymes involved in metabolic pathways, providing insights into biochemical processes.
  • Therapeutic Potential : The compound has been explored for anti-inflammatory and antimicrobial activities. Its derivatives have shown promise as candidates for drug development in treating various diseases.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being studied for:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cells. Its mechanism involves binding to molecular targets that regulate cell growth and apoptosis .
  • Pharmacological Studies : The compound's pharmacological properties are under investigation to assess its viability as a therapeutic agent against various conditions .

Industrial Applications

Beyond research and medicine, this compound finds applications in industry:

  • Material Development : It is utilized in the development of advanced materials with specific properties such as conductivity or fluorescence. This is particularly relevant in the production of specialty chemicals and polymers.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

StudyFocus AreaFindings
Study 1Enzyme InhibitionDemonstrated potential to inhibit specific enzymes linked to metabolic disorders.
Study 2Anticancer ActivityShowed significant inhibition of cancer cell proliferation through targeted molecular interactions .
Study 3Material ScienceUtilized in synthesizing conductive polymers with enhanced properties for electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)acetamide
  • N-(3,4-dimethoxybenzyl)formamide
  • N-(3,4-dimethoxybenzyl)propionamide

Uniqueness

N-(3,4-dimethoxybenzyl)acetamide is unique due to its specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Biological Activity

N-(3,4-dimethoxybenzyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetamide functional group. This structure is significant as the methoxy groups can enhance lipophilicity and biological activity through various interactions such as hydrogen bonding and π-π stacking.

The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. The presence of methoxy groups may influence the compound's binding affinity and specificity, potentially leading to modulation of biological pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate a moderate level of activity against Gram-positive bacteria and some Gram-negative strains, suggesting potential as a lead compound in antibiotic development.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have focused on its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The compound demonstrated significant cytotoxicity in these cell lines, with mechanisms involving apoptosis induction and cell cycle disruption. These findings suggest that this compound may inhibit tumor growth through multiple pathways.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. This shift indicates a potential mechanism by which the compound exerts its anticancer effects.
  • Case Study on Lung Cancer : In A549 cells, the compound was found to induce G2/M phase arrest, leading to reduced cell proliferation. Flow cytometry analyses confirmed an increase in cells in the G2/M phase after treatment.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)12-7-9-4-5-10(14-2)11(6-9)15-3/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGGIIFERABBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507717
Record name N-[(3,4-Dimethoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65609-25-8
Record name N-[(3,4-Dimethoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxybenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.